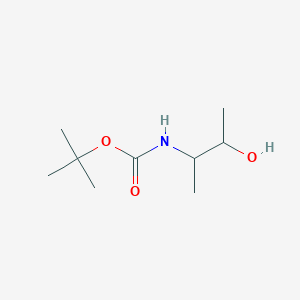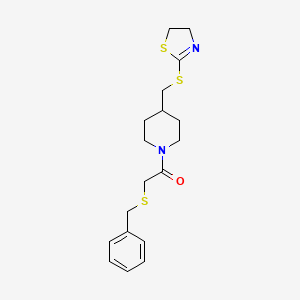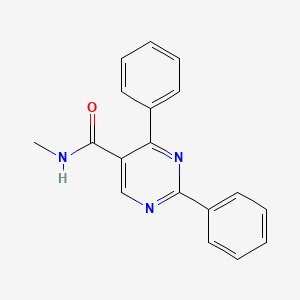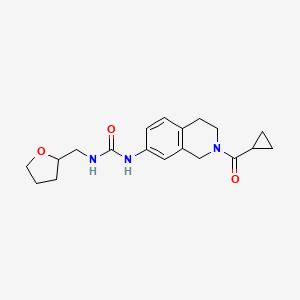
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O5S2 and its molecular weight is 440.53. The purity is usually 95%.
The exact mass of the compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Dihydropyrazole Derivatives
An efficient strategy for the synthesis of dihydropyrazole derivatives, which includes structures related to the target compound, was developed using propargyl alcohol and N-sulfonylhydrazone. This process involves the formation of N-sulfonyl allenamide as a key intermediate, highlighting a novel approach to accessing a range of sulfonyl-containing heterocycles with potential for further functionalization and biological application (Zhu et al., 2011).
Antimicrobial Activity of Pyrazolopyrimidines
Research into pyrazolo[1,5-a]pyrimidine derivatives incorporated with mono- and diphenylsulfonyl groups has been conducted, leading to the synthesis of compounds with significant antimicrobial properties. This work underlines the potential of sulfonyl-containing compounds in developing new antimicrobial agents, which could offer novel therapeutic options against resistant strains of bacteria and fungi (Alsaedi et al., 2019).
Antimicrobial Sulfonamide Derivatives
A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents demonstrated the versatility of sulfonyl groups in accessing bioactive molecules. The synthesized compounds showed promising antibacterial and antifungal activities, suggesting the potential of these sulfonamide derivatives in antimicrobial therapy (Darwish et al., 2014).
Synthesis and Evaluation of Antimicrobial Additives
The synthesis of heterocyclic compounds featuring the phenylsulfonyl moiety, including their incorporation into polyurethane varnishes and printing ink pastes, has been explored for antimicrobial surface coating applications. These studies highlight the utility of sulfonyl-containing heterocycles in developing antimicrobial coatings, which could have widespread applications in healthcare and industry settings (El‐Wahab et al., 2015).
Antioxidant Activity of Sulfonyl Pyrazoles
The synthesis of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and their evaluation for antioxidant activity demonstrated that compounds with methoxy substituents on the aromatic ring exhibited greater antioxidant activity. This research suggests the potential of sulfonyl pyrazoles in the development of antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Lavanya et al., 2014).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-20-15-17(14-19-20)29(26,27)22-10-5-9-21(11-12-22)18(23)8-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVCENHORWILG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)


![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)



![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
